

Validating the Synthesis of 2-Chloroethyl Phenyl Sulphoxide: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulphoxide

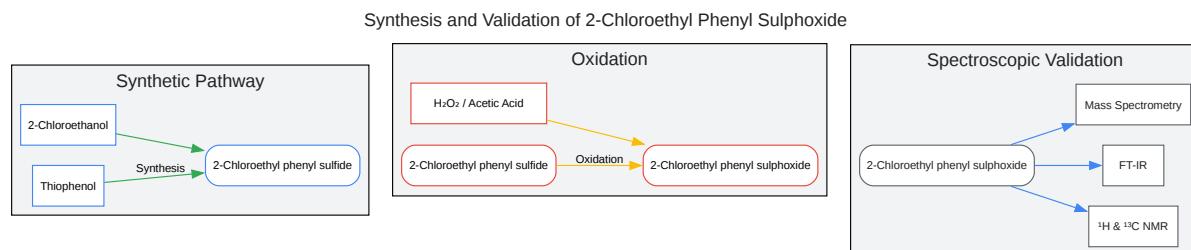
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For researchers and professionals in drug development and chemical synthesis, the accurate characterization of newly synthesized compounds is paramount. This guide provides a comprehensive validation of the synthesis of **2-chloroethyl phenyl sulphoxide** through a detailed comparison of spectroscopic data. The primary synthetic route involves the oxidation of 2-chloroethyl phenyl sulfide. This document presents the experimental protocols for both the precursor and the final product, alongside a comparative analysis of their spectroscopic signatures.

Synthetic Pathway and Spectroscopic Validation Workflow

The synthesis of **2-chloroethyl phenyl sulphoxide** is typically achieved in a two-step process. First, 2-chloroethyl phenyl sulfide is synthesized from thiophenol and 2-chloroethanol. Subsequently, the sulfide is oxidized to the target sulfoxide. The validation of the final product relies on a suite of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, to confirm the structural transformation from the sulfide precursor.



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